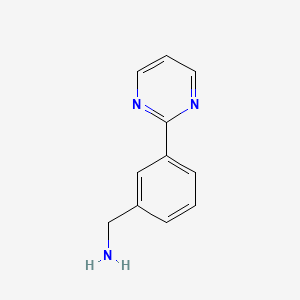

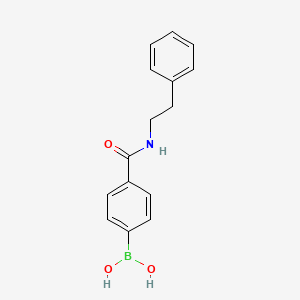

4-(Phenethylcarbamoyl)phenylboronic acid

Übersicht

Beschreibung

4-(Phenethylcarbamoyl)phenylboronic acid is a chemical compound with the molecular formula C15H16BNO3 . It has an average mass of 269.103 Da and a monoisotopic mass of 269.122314 Da . The systematic name for this compound is {4-[(2-Phenylethyl)carbamoyl]phenyl}boronic acid .

Molecular Structure Analysis

The molecular structure of 4-(Phenethylcarbamoyl)phenylboronic acid can be represented by the SMILES notation: B(c1ccc(cc1)C(=O)NCCc2ccccc2)(O)O . This indicates that the compound contains a boronic acid group (B(O)O) attached to a phenyl ring, which is further substituted with a carbamoyl group (C(=O)NCCc2ccccc2) .Wissenschaftliche Forschungsanwendungen

1. Fast Fluorescent Blood Sugar Sensing

- Application Summary : Phenylboronic acid functionalized carbon dots (2-FPBA-CD) were synthesized for rapid fluorescent sensing of glucose in blood .

- Methods of Application : The 2-FPBA-CD was synthesized by simply mixing N, S-doped carbon dots (CDs) with phenylboric acid at room temperature . The response of 2-FPBA-CD to glucose could reach equilibrium in a very short time (10 min), with a wide responsive linear range of 19.70 µM to 2.54 mM .

- Results or Outcomes : The mechanism studies showed that the layered carbon film of 2-FPBA-CD aggregated after adding glucose, thereby leading to the fluorescence quenching of 2-FPBA-CD .

2. Design of Phenylboronic Acid-Based Glucose-Sensitive Hydrogels

- Application Summary : Phenylboronic acid-based hydrogels have been designed for glucose-sensitive drug delivery systems .

- Methods of Application : The hydrogels are designed to release hypoglycemic drugs (such as insulin) in response to an increase in glucose levels .

- Results or Outcomes : These hydrogels have shown promise in managing diabetes, a disease characterized by uncontrolled blood glucose levels .

Safety And Hazards

The safety data sheet for 4-(Phenethylcarbamoyl)phenylboronic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes .

Zukünftige Richtungen

While specific future directions for 4-(Phenethylcarbamoyl)phenylboronic acid were not found, phenylboronic acid surface functionalization has been identified as an efficient way to drastically promote the antibacterial activity of silver nanoparticles . This suggests potential future applications of phenylboronic acids in the development of antibacterial agents.

Relevant Papers A structure-based approach for the identification of novel phenylboronic acids as serine-β-lactamase inhibitors has been discussed in a paper . The study screened a library of 1400 boronic acids as potential AmpC β-lactamase inhibitors. Six of the most promising candidates were evaluated in biochemical assays, leading to the identification of potent inhibitors of clinically-relevant β-lactamases like AmpC, KPC-2, and CTX-M-15 .

Eigenschaften

IUPAC Name |

[4-(2-phenylethylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16BNO3/c18-15(13-6-8-14(9-7-13)16(19)20)17-11-10-12-4-2-1-3-5-12/h1-9,19-20H,10-11H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTXXKSNJPIRHMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)NCCC2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50625085 | |

| Record name | {4-[(2-Phenylethyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Phenethylcarbamoyl)phenylboronic acid | |

CAS RN |

330793-46-9 | |

| Record name | B-[4-[[(2-Phenylethyl)amino]carbonyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=330793-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {4-[(2-Phenylethyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(benzyloxy)ethyl]tetrahydro-4(1H)-pyridinone](/img/structure/B1358549.png)

![4-[(2-Methoxyphenoxy)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B1358551.png)

![5-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1358554.png)

![4-Chloro-5-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1358555.png)

![N-methyl-N-[(6-pyrrolidin-1-ylpyridin-2-yl)methyl]amine](/img/structure/B1358557.png)

![2-[4-(Chloromethyl)phenyl]pyrimidine](/img/structure/B1358563.png)